molecular formula C6H8Br2N2 B1290472 4-(Bromomethyl)pyridin-2-amine hydrobromide CAS No. 864461-13-2

4-(Bromomethyl)pyridin-2-amine hydrobromide

Cat. No. B1290472
M. Wt: 267.95 g/mol
InChI Key: VXJUKFKTTJFHHP-UHFFFAOYSA-N
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Patent
US07544703B2

Procedure details

(2-Aminopyridin-4-yl)methanol (15 g, 12 mmol) was suspended in a 47% aqueous hydrobromic acid solution (120 mL, 72 mmol) at room temperature, and the mixture was stirred for 6 hours at outer temperature 120° C. The mixture was stirred for 15 hours at room temperature, then the precipitated solid was filtered off and washed with ethyl acetate. The solid was dried under reduced pressure to give 23 g of the title reference compound as a gray solid. (Yield 71%)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH2:8]O)[CH:5]=[CH:4][N:3]=1.[BrH:10]>>[BrH:10].[NH2:1][C:2]1[CH:7]=[C:6]([CH2:8][Br:10])[CH:5]=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC1=NC=CC(=C1)CO
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 6 hours at outer temperature 120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 hours at room temperature
Duration
15 h
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solid was dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 23 g of the title reference compound as a gray solid

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
Br.NC1=NC=CC(=C1)CBr
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.